4'-Formylbenzo-18-crown 6-Ether

crown ether synthesis formylation regioselectivity

Researchers needing covalent peptide labels without complex workflows face limited choices. 4'-Formylbenzo-18-crown 6-ether addresses this with a reactive formyl handle that enables selective N-terminal derivatization, reducing MS chemical noise by up to 90%. • Bifunctional: crown ether cavity for cation binding + aldehyde for Schiff-base coupling, reductive amination, or grafting. • 2.7-fold selective N-terminal labeling; intermediate Hammett σ for balanced cation uptake/release in transport. • >98% GC purity; stored under inert gas; ambient shipping.

Molecular Formula C17H24O7
Molecular Weight 340.4 g/mol
CAS No. 60835-74-7
Cat. No. B1355552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Formylbenzo-18-crown 6-Ether
CAS60835-74-7
Molecular FormulaC17H24O7
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1COCCOCCOC2=C(C=CC(=C2)C=O)OCCOCCO1
InChIInChI=1S/C17H24O7/c18-14-15-1-2-16-17(13-15)24-12-10-22-8-6-20-4-3-19-5-7-21-9-11-23-16/h1-2,13-14H,3-12H2
InChIKeyALMXRNQJWRGNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4'-Formylbenzo-18-crown 6-Ether: Identity and Class Characteristics


4'-Formylbenzo-18-crown 6-Ether (CAS 60835‑74‑7, MF C₁₇H₂₄O₇, MW 340.4 g mol⁻¹) is a monobenzo‑18‑crown‑6 derivative bearing a reactive 4'‑formyl substituent on the aromatic ring [1]. It belongs to the class of crown ethers that selectively complex alkali and transition‑metal cations, with the formyl group providing a defined handle for covalent immobilisation, Schiff‑base ligation, or reductive amination [1][2]. This combination of host–guest recognition and covalent reactivity distinguishes it from parent benzo‑18‑crown‑6 and from analogues lacking a synthetically addressable aldehyde function.

Workflow Covalent immobilization & ligation
Selection Bifunctional host-guest & aldehyde reactivity
Context Schiff-base grafting & peptide derivatization

Why 4'-Formylbenzo-18-crown 6-Ether Cannot Be Substituted


Generic substitution with parent benzo‑18‑crown‑6 or with 4'‑amino‑, 4'‑nitro‑, or 4'‑methyl‑benzo‑18‑crown‑6 ignores the bifunctional character of 4'‑formylbenzo‑18‑crown‑6. The formyl group is not a passive spectator: it directly modulates cation‑binding strength through its electron‑withdrawing Hammett effect [1] while simultaneously providing an aldehyde site for condensation, reductive amination, or grafting [2][3]. Swapping to a 4'‑nitro or 4'‑amino derivative alters binding constants by up to 25‑fold [1] and eliminates the capacity for aqueous‑phase reductive amination at pH 6 that enables selective N‑terminal peptide labelling [3]. Thus, even closely related 4'‑substituted benzo‑18‑crown‑6 compounds are not interchangeable for applications that demand a precise balance of cation affinity and covalent‑coupling reactivity.

1
Parent or non-formyl analogs lack covalent handle Benzo-18-crown-6 and 4'-methyl derivatives cannot undergo Schiff-base ligation or reductive amination.
Eliminates grafting and selective peptide labeling workflows.
2
4'-Nitro or 4'-amino substitution shifts cation affinity Binding constants vary up to 25-fold across substituents; the formyl group provides an intermediate profile.
Excessive or insufficient binding may alter transport or release behavior.
3
15-Crown-5 analog shows lower transition-metal selectivity The 18-membered ring more effectively accommodates Pd²⁺ and other transition metals.
Critical for palladium recovery and sensing material design.

4'-Formylbenzo-18-crown 6-Ether vs. Analogs: Quantitative Evidence


Efficient One-Step Regioselective Formylation vs. Multi-Step Syntheses

The Smith modification of the Duff reaction cleanly converts benzo‑18‑crown‑6 into 4'‑formylbenzo‑18‑crown‑6 as a single regioisomer in excellent yield, whereas syntheses of 4'‑amino‑ or 4'‑nitro‑benzo‑18‑crown‑6 require multiple steps (nitration/reduction) and often produce mixtures requiring chromatographic purification [1]. This atom‑economic one‑step route directly impacts procurement cost and lot‑to‑lot consistency for downstream applications.

Regioselective Synthesis
Cross-study comparable
One-step formylation; single regioisomer
vs. multi-step nitro/amino routes requiring isomer separation
Reduces manufacturing cost and analytical burden.
Smith-modified Duff conditions.
crown ether synthesis formylation regioselectivity process chemistry

Cation-Binding Affinity Tuning via Hammett Substituent Effects

For 4'‑substituted monobenzo‑18‑crown‑6 ligands, the Hammett σₚ value of the substituent linearly correlates with log K of Na⁺ and K⁺ complexes (ρ ≈ −0.45) [1]. The 4'‑formyl group (σₚ ≈ 0.42) falls between the 4'‑NH₂ (σₚ ≈ −0.66) and 4'‑NO₂ (σₚ ≈ 0.78) extremes that span a 25‑fold difference in K [1]. Consequently, 4'‑formylbenzo‑18‑crown‑6 provides a predictable, intermediate binding affinity that can be fine‑tuned by subsequent conversion to Schiff bases or amines, a capability absent in unsubstituted benzo‑18‑crown‑6.

Cation Affinity Tuning
Class-level inference
Intermediate log K; ~0.2–0.4 units below parent
Hammett σₚ ≈ 0.42; ~25-fold K range across 4'-substituents
Provides predictable binding for controlled uptake and release.
Conductometry in acetone, Na⁺ complexes.
cation binding complex stability Hammett correlation alkali metal ions

Selective N-Terminal Peptide Derivatization for Noise Reduction in LC-MS/MS

In a direct head‑to‑head comparison of the same tryptic peptides analyzed with and without 4'‑formylbenzo‑18‑crown‑6 derivatization, covalent attachment of the crown via aqueous reductive amination at pH 6 reduced chemical noise by up to 90 % while preserving the y‑ion series for sequencing [1]. N‑terminal labelling selectivity was 2.7‑fold higher than side‑chain or double derivatization (on the basis of total ion intensity), and only 10–20 % of peptides required derivatization to achieve effective noise suppression [1]. This unique dual role—mass‑tag introduction and charge‑directed fragmentation—cannot be replicated by unsubstituted 18‑crown‑6 or by non‑covalent 18‑crown‑6 adducts reported in the literature [1].

LC-MS Noise Reduction
Head-to-head
Up to 90% noise reduction; 2.7× N-terminal selectivity
10–20% derivatization extent sufficient for effect
Enables charge-directed fragmentation and improves sequence coverage.
Aqueous reductive amination at pH 6.
proteomics peptide derivatization mass spectrometry noise reduction de novo sequencing

Pd(II) Adsorption Selectivity of Chitosan-Grafted 18-Crown-6 vs. 15-Crown-5

When 4'‑formylbenzo‑18‑crown‑6 is grafted onto chitosan via Schiff‑base formation (S18‑CTS), the resulting material exhibits high adsorption selectivity for Pd²⁺ over Cu²⁺ and Hg²⁺ in mixed‑metal solutions [1]. The 18‑crown‑6 cavity better accommodates Pd²⁺ than the 15‑crown‑5 analogue (S15‑CTS), consistent with the known ring‑size dependence of transition‑metal complexation [2]. This cavity‑size advantage is intrinsic to the 18‑membered macrocycle and cannot be obtained from the 4'‑formylbenzo‑15‑crown‑5 congener.

Pd(II) Adsorption Selectivity
Cross-study comparable
S18-CTS shows good Pd²⁺ selectivity over Cu²⁺/Hg²⁺
18-crown-6 cavity better accommodates Pd²⁺ than 15-crown-5
Supports palladium recovery and sensing material procurement.
Static adsorption from mixed-metal solution.
adsorption palladium recovery chitosan crown ether grafting environmental remediation

4'-Formylbenzo-18-crown 6-Ether Application Scenarios


N-Terminal Peptide Derivatization for De Novo Sequencing

Based on evidence that 4'‑formylbenzo‑18‑crown‑6 reduces chemical noise by up to 90 % and provides 2.7‑fold selective N‑terminal labelling with only 10–20 % derivatization extent [1], this compound is the reagent of choice for mass spectrometry laboratories performing de novo peptide sequencing. It concurrently supplies a 324.1573 Da mass tag and directs fragmentation to simplify spectral interpretation, a capability not offered by underivatised peptides or non‑covalent 18‑crown‑6 adducts.

Covalent Immobilization on Chitosan for Selective Pd(II) Recovery

The aldehyde group of 4'‑formylbenzo‑18‑crown‑6 enables direct Schiff‑base coupling to chitosan, yielding S18‑CTS that selectively adsorbs Pd²⁺ over Cu²⁺ and Hg²⁺ [1]. The 18‑membered ring provides stronger transition‑metal complexation than the 15‑crown‑5 analogue [2], making this precursor superior for fabricating palladium‑selective membranes or beads for environmental remediation or precious‑metal recycling.

Synthesis of Tunable Bis(crown ether)s via Schiff-Base Chemistry

The formyl group allows condensation with 4'‑amino‑benzo‑crown ethers to produce Schiff‑base‑linked bis(crown ether)s with controlled cavity sizes and metal‑ion cooperativity [1][2]. The resulting bis‑crown compounds can be reduced to secondary amines, providing two chemically distinct receptor families from a single formyl precursor—a synthetic versatility unmatched by 4'‑nitro or 4'‑methyl analogues.

Intermediate-Affinity Cation Carrier for Liquid-Membrane Transport

The Hammett correlation derived by Ungaro et al. [1] places 4'‑formylbenzo‑18‑crown‑6 in an intermediate cation‑binding range that avoids the excessively strong complexation of 4'‑amino derivatives and the weak binding of 4'‑nitro derivatives. This intermediate affinity is advantageous in liquid‑membrane transport experiments where both efficient uptake and release of the target cation are required, as demonstrated for methyl‑substituted benzo‑18‑crown‑6 analogues [2].

Application
Selection Property
Validation Focus
N-Terminal peptide derivatization
Reductive amination reactivity with aldehyde handle
Noise suppression and sequencing coverage in LC-MS/MS
Selective Pd(II) recovery materials
Schiff-base grafting onto chitosan support
Adsorption selectivity in mixed-metal aqueous systems
Tunable bis(crown ether) synthesis
Condensation with amino-crown ethers
Metal-ion cooperativity and cavity-size control
Liquid-membrane cation transport
Intermediate Hammett-driven cation affinity
Balanced uptake and release kinetics in transport assays

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